molecular formula C9H15NO2 B8113769 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No. B8113769
M. Wt: 169.22 g/mol
InChI Key: MUEJMAOTBGJCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid and its derivatives have been synthesized and studied for their potential applications in chemistry, biochemistry, and drug design. These compounds are part of a family of sterically constrained amino acids, which are useful in various synthetic and medicinal chemistry contexts (Radchenko, Grygorenko, & Komarov, 2010). Additionally, the construction of spirocyclic scaffolds and exploration of their stereochemistry are important areas of research, particularly for probing topologies of different receptors (Chernykh et al., 2014).

Material Science Applications

These compounds have been utilized in the synthesis of optically active oligo- and polyamides, demonstrating their potential in the field of material science. The specific optical rotations of compounds with spiran units have been studied, leading to the development of polymers soluble in common organic polar solvents (Tang, Miura, Imae, & Kawakami, 1999).

Novel Building Blocks for Medicinal Chemistry

The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif has been explored. These compounds are notable for their three-dimensional shape and diverse fluorine substitution patterns, making them potentially useful in medicinal chemistry (Chernykh et al., 2016).

Enzyme-Catalyzed Synthesis

The enzyme-catalyzed synthesis of spiro[3.3]heptane derivatives demonstrates the potential of these compounds in asymmetric synthesis and enzymatic resolution processes. This approach can lead to compounds with axial chirality, useful in various chemical syntheses (Naemura & Furutani, 1990).

Exploration of Spirocyclic Chemistry

Research into the acid-catalyzed reactions of related spirocyclic compounds contributes to a broader understanding of the chemical behavior of these structures. Such studies provide insights into carbenium ion chemistry and the potential for transannular ring expansion in spirocyclic compounds (Adam & Crämer, 1987).

properties

IUPAC Name

6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-5-6-1-9(2-6)3-7(4-9)8(11)12/h6-7H,1-5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEJMAOTBGJCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

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